3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
CAS No.: 18096-70-3
Cat. No.: VC21266033
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18096-70-3 |
---|---|
Molecular Formula | C12H15NO2 |
Molecular Weight | 205.25 g/mol |
IUPAC Name | 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C12H15NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-9H,1-3H3 |
Standard InChI Key | FXNAUCNJLHEGGF-UHFFFAOYSA-N |
SMILES | CN(C)C=CC(=O)C1=CC=C(C=C1)OC |
Canonical SMILES | CN(C)C=CC(=O)C1=CC=C(C=C1)OC |
Introduction
Chemical Identity and Structural Characteristics
3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound with the molecular formula C₁₂H₁₅NO₂ . It is registered with CAS number 18096-70-3 and is also identified in chemical databases with the European Community (EC) Number 690-420-6 . The compound exists in two stereoisomeric forms - the (E) and (Z) configurations - depending on the arrangement around the carbon-carbon double bond in the prop-2-en-1-one moiety .
The compound belongs to the chalcone family, a class of molecules characterized by the presence of a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. Its chemical structure consists of a 4-methoxyphenyl ring connected to a carbonyl group, which is further linked to a dimethylamino group via a carbon-carbon double bond.
Nomenclature and Alternative Names
This compound is identified by several systematic and common names in the scientific literature:
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(2E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (for E-isomer)
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(2Z)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (for Z-isomer)
Molecular Identifiers
The compound can be uniquely identified through several chemical notation systems:
Identifier Type | Value |
---|---|
SMILES | CN(C)/C=C\C(c1ccc(cc1)OC)=O |
InChI | InChI=1S/C12H15NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-9H,1-3H3 |
InChI Key | FXNAUCNJLHEGGF-UHFFFAOYSA-N |
Molecular Formula | C₁₂H₁₅NO₂ |
Molecular Weight | 205.25 g/mol |
Physical and Chemical Properties
3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one exists as a white to light yellow solid at room temperature, typically appearing as small particles or powder . It possesses a distinct pungent odor and may potentially cause allergic reactions in some individuals through dermal contact or inhalation .
Physical Properties
The following table outlines the key physical properties of the compound:
Property | Value |
---|---|
Physical State | Solid (white to light yellow powder) |
Molecular Weight | 205.25 g/mol |
Exact Mass | 205.00 g/mol |
Melting Point | Not specified in available data |
Elemental Analysis | C, 70.22%; H, 7.37%; N, 6.82%; O, 15.59% |
m/z | 205 (100.0%), 206 (13.0%) |
Chemical Characteristics and Stability
The compound demonstrates reasonable stability under standard laboratory conditions but requires certain precautions during storage and handling. It remains stable at room temperature but may decompose when exposed to elevated temperatures or prolonged light exposure . Due to its chemical reactivity, it should be stored away from oxidizing and reducing agents, with which it may undergo undesired reactions .
Solubility and Physicochemical Parameters
Several physicochemical parameters have been experimentally determined or computationally predicted:
Parameter | Value |
---|---|
logP | 1.2614 |
logD | 1.2587 |
logSw | -1.6707 |
Hydrogen Bond Acceptors | 3 |
Polar Surface Area | 24.5275 Ų |
Predicted Collision Cross Sections
Mass spectrometry data includes predicted collision cross sections for various adduct forms:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 206.11756 | 146.4 |
[M+Na]⁺ | 228.09950 | 157.9 |
[M+NH₄]⁺ | 223.14410 | 154.1 |
[M+K]⁺ | 244.07344 | 151.9 |
[M-H]⁻ | 204.10300 | 148.6 |
[M+Na-2H]⁻ | 226.08495 | 152.6 |
[M]⁺ | 205.10973 | 148.5 |
[M]⁻ | 205.11083 | 148.5 |
Applications and Uses
3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one demonstrates versatility across multiple scientific and industrial applications.
Catalytic Applications
The compound can serve as an effective catalyst ligand for the preparation of metal complex catalysts that facilitate organic synthesis reactions and organic catalytic processes . Its ability to coordinate with metal ions through both its carbonyl oxygen and dimethylamino nitrogen makes it particularly valuable in this context.
Chemical Synthesis
As an intermediate compound, 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one plays a crucial role in the synthesis of more complex organic molecules, particularly those with pharmaceutical or agrochemical applications . Its reactivity enables the generation of benzofuran compounds through appropriate reactions with acetophenone derivatives .
Electronic Materials
The compound holds significant application potential in the field of electronic chemicals, providing essential material support for electronic equipment manufacturing . When effectively combined with other compounds, it can contribute to the development of stable and reliable systems such as:
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Photoresists
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Photosensitive resins
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Electronic coatings
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Printed circuit boards
Related Research and Comparative Studies
While specific research on 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one itself is somewhat limited in the available search results, research on structurally similar chalcones provides valuable contextual information.
Research on Structural Analogs
Structurally related chalcones have demonstrated interesting properties and applications:
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3-(4-dimethylamino)phenyl-1-(4-methoxyphenyl)prop-2-en-1-one (DMLNH₂MC) has been investigated for nonlinear optical (NLO) properties and potential applications in optical limiting. Research indicates:
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(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4CP4MPO) has been studied for its spectroscopic properties, electron-hole transitions, and potential therapeutic applications in anxiety relief .
Crystallographic Studies of Related Compounds
Crystallographic analyses of related chalcones provide insights into their structural characteristics:
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The mean planes of the two benzene rings in 3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one are twisted slightly, making a dihedral angle of 7.8(1)° .
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The prop-2-en-1-one group in related structures is often slightly twisted, with C—C—C—O torsion angles around -11.6(3)° .
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Weak intermolecular C—H⋯O interactions may contribute to crystal packing, creating centrosymmetric dimers in some cases .
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